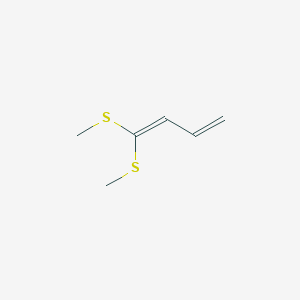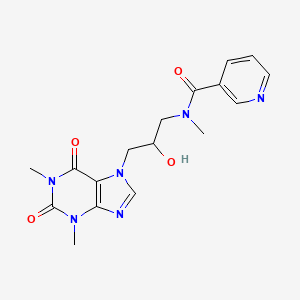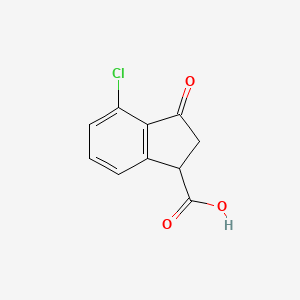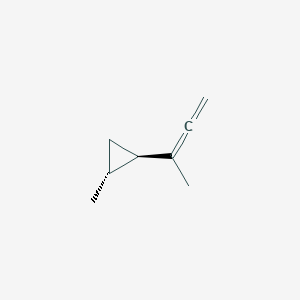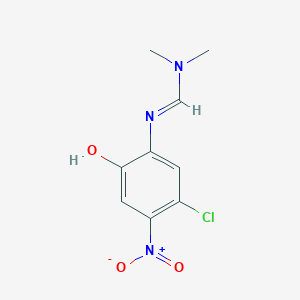
N'-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide is a chemical compound characterized by its unique structure, which includes a chloro, hydroxy, and nitro group attached to a phenyl ring, along with a dimethylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 5-chloro-2-hydroxy-4-nitroaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature at around 60-80°C for several hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The presence of the chloro, hydroxy, and nitro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-phenylurea
- 3,4-Dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide
Uniqueness
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
64452-09-1 |
|---|---|
Molecular Formula |
C9H10ClN3O3 |
Molecular Weight |
243.65 g/mol |
IUPAC Name |
N'-(5-chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H10ClN3O3/c1-12(2)5-11-7-3-6(10)8(13(15)16)4-9(7)14/h3-5,14H,1-2H3 |
InChI Key |
WDBYRVJJVMBVIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC(=C(C=C1O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


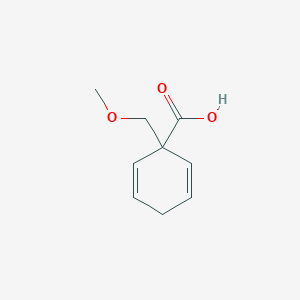
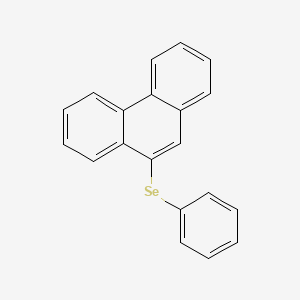

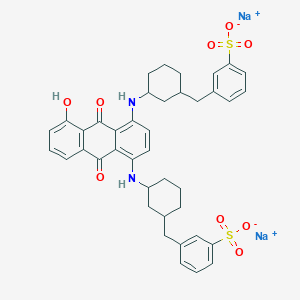
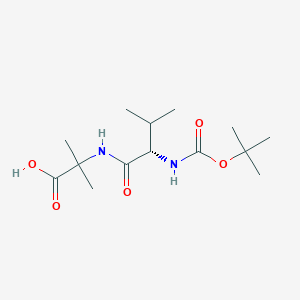
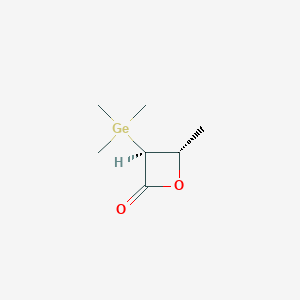

![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)

![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
